molecular formula C21H23ClN2O2 B2546312 2-(4-chlorophenyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 1005292-74-9

2-(4-chlorophenyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No. B2546312
CAS RN: 1005292-74-9
M. Wt: 370.88
InChI Key: BEGYZTILIPWUDC-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. It is a member of the tetrahydroquinoline family of compounds, which have been shown to have a variety of biological activities, including antitumor, anti-inflammatory, and antiviral effects. In

Scientific Research Applications

Therapeutic Applications in Disease Treatment

A novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro, with a notable decrease in viral load and increased survival in Japanese encephalitis virus-infected mice, highlighting potential therapeutic applications in treating Japanese encephalitis (Ghosh et al., 2008).

Advances in Chemical Synthesis and Structural Analysis

The structural aspects of amide-containing isoquinoline derivatives were studied, revealing insights into the formation of gels and crystalline solids under various conditions, which could inform the development of new pharmaceutical formulations (Karmakar et al., 2007).

Potential in Antimicrobial and Anticancer Research

A series of acetamide derivatives was synthesized and evaluated for in vitro antimicrobial and anticancer activities. Some compounds displayed significant antimicrobial activity, comparable to standard drugs, and others showed good anticancer activity, underscoring their potential as leads in drug development (Mehta et al., 2019).

Molecular Docking and Biological Potentials

Another study synthesized 2,3-disubstituted quinazolinone analogs and subjected them to molecular docking studies and in-vitro antibacterial screening. The binding affinity with Sortase A of Staphylococcus aureus protein was analyzed, suggesting applications in the design of antibacterial drugs (Rajasekaran & Rao, 2015).

Analgesic and Anti-inflammatory Activities

Novel quinazolinyl acetamides were designed and synthesized, showing promising analgesic and anti-inflammatory activities in in vivo tests. One compound emerged as particularly potent, offering a lead for further development in addressing histamine-induced bronchospasm with minimal sedation effects (Alagarsamy et al., 2014).

properties

IUPAC Name

2-(4-chlorophenyl)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O2/c1-14(2)21(26)24-11-3-4-16-13-18(9-10-19(16)24)23-20(25)12-15-5-7-17(22)8-6-15/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGYZTILIPWUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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